molecular formula C7H9NO4 B2977693 5-(2-Methoxyethyl)-1,2-oxazole-3-carboxylic acid CAS No. 1897818-32-4

5-(2-Methoxyethyl)-1,2-oxazole-3-carboxylic acid

Cat. No.: B2977693
CAS No.: 1897818-32-4
M. Wt: 171.152
InChI Key: YCTTXWYXPCSORU-UHFFFAOYSA-N
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Description

5-(2-Methoxyethyl)-1,2-oxazole-3-carboxylic acid is a heterocyclic organic compound that contains an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyethyl)-1,2-oxazole-3-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the methoxyethyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-methoxyethylamine with a suitable carboxylic acid derivative can lead to the formation of the desired oxazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the oxazole ring and subsequent functionalization .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyethyl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce reduced oxazole derivatives .

Scientific Research Applications

5-(2-Methoxyethyl)-1,2-oxazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Methoxyethyl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with biological molecules, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives such as:

Uniqueness

5-(2-Methoxyethyl)-1,2-oxazole-3-carboxylic acid is unique due to the presence of the methoxyethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent compared to other oxazole derivatives .

Properties

IUPAC Name

5-(2-methoxyethyl)-1,2-oxazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4/c1-11-3-2-5-4-6(7(9)10)8-12-5/h4H,2-3H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTTXWYXPCSORU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC(=NO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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